S-(4-methylphenyl) 3-(1,3-benzodioxol-5-yl)-2-propenethioate
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Overview
Description
S-(4-methylphenyl) 3-(1,3-benzodioxol-5-yl)-2-propenethioate: is an organic compound that belongs to the class of thioesters This compound is characterized by the presence of a 4-methylphenyl group and a 1,3-benzodioxol-5-yl group attached to a propenethioate moiety
Mechanism of Action
Mode of Action
Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been shown to have antiproliferative effects on cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-methylphenyl) 3-(1,3-benzodioxol-5-yl)-2-propenethioate typically involves the reaction of 4-methylthiophenol with 3-(1,3-benzodioxol-5-yl)-2-propenoic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the formation of the desired thioester is complete .
Industrial Production Methods
Industrial production of This compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
S-(4-methylphenyl) 3-(1,3-benzodioxol-5-yl)-2-propenethioate: undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the propenethioate moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; performed in an inert atmosphere, often in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols; reactions are usually conducted in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-(4-methylphenyl) 3-(1,3-benzodioxol-5-yl)-2-propenethioate: has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
S-(4-methylphenyl) 3-(1,3-benzodioxol-5-yl)-2-propenethioate: can be compared with other similar compounds such as:
1-(1,3-benzodioxol-5-yl)-2-(methylamino)propan-1-one: Known for its psychoactive properties.
1-(1,3-benzodioxol-5-yl)-2-butanamine: Investigated for its potential therapeutic effects.
1-(1,3-benzodioxol-5-yl)-2-(tert-butylamino)propan-1-one: Studied for its biological activities.
The uniqueness of This compound
Properties
IUPAC Name |
S-(4-methylphenyl) (E)-3-(1,3-benzodioxol-5-yl)prop-2-enethioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3S/c1-12-2-6-14(7-3-12)21-17(18)9-5-13-4-8-15-16(10-13)20-11-19-15/h2-10H,11H2,1H3/b9-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STWGKBAITJADNV-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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